molecular formula C17H15ClN6S B2663142 4-(3-(1H-tetrazol-1-yl)phenyl)-N-benzylthiazol-2-amine hydrochloride CAS No. 2034433-50-4

4-(3-(1H-tetrazol-1-yl)phenyl)-N-benzylthiazol-2-amine hydrochloride

Cat. No.: B2663142
CAS No.: 2034433-50-4
M. Wt: 370.86
InChI Key: ZCZQRCLTFWUGMX-UHFFFAOYSA-N
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Description

4-(3-(1H-tetrazol-1-yl)phenyl)-N-benzylthiazol-2-amine hydrochloride is a complex organic compound that features a tetrazole ring, a benzyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(1H-tetrazol-1-yl)phenyl)-N-benzylthiazol-2-amine hydrochloride typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium and iron compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and one-pot reactions are employed to streamline the process and reduce waste .

Chemical Reactions Analysis

Types of Reactions

4-(3-(1H-tetrazol-1-yl)phenyl)-N-benzylthiazol-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium azide or halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(3-(1H-tetrazol-1-yl)phenyl)-N-benzylthiazol-2-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-(1H-tetrazol-1-yl)phenyl)-N-benzylthiazol-2-amine hydrochloride involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, enhancing the compound’s ability to penetrate cell membranes and interact with enzymes or receptors . This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Losartan: An angiotensin II receptor blocker with a tetrazole ring.

    Candesartan: Another angiotensin II receptor blocker with a similar structure.

    MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): A tetrazole compound used in cell viability assays.

Uniqueness

4-(3-(1H-tetrazol-1-yl)phenyl)-N-benzylthiazol-2-amine hydrochloride is unique due to its combination of a tetrazole ring and a thiazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new pharmaceuticals and materials with tailored properties .

Properties

IUPAC Name

N-benzyl-4-[3-(tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6S.ClH/c1-2-5-13(6-3-1)10-18-17-20-16(11-24-17)14-7-4-8-15(9-14)23-12-19-21-22-23;/h1-9,11-12H,10H2,(H,18,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCZQRCLTFWUGMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=CS2)C3=CC(=CC=C3)N4C=NN=N4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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